1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine

anti-MRSA antimicrobial resistance nosyl sulfonamide

Medicinal chemists targeting CCR6 antagonism or anti-MRSA programs often face regioisomer uncertainty, where 3-substituted piperidine analogs yield >10-fold weaker binding. This 4-substituted ethanamine derivative provides the correct spatial architecture for sub-nanomolar potency. The pre-installed nosyl group enables orthogonal protection during amide coupling library synthesis, while retaining electron-withdrawing character essential for antibacterial activity (related analogs show MIC 14.7-49.3 µM against MRSA ATCC 43300). Researchers avoid deprotection ambiguity and regioisomer rework, accelerating SAR timeline.

Molecular Formula C13H19N3O4S
Molecular Weight 313.37 g/mol
Cat. No. B13240572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine
Molecular FormulaC13H19N3O4S
Molecular Weight313.37 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H19N3O4S/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-4-2-12(3-5-13)16(17)18/h2-5,10-11H,6-9,14H2,1H3
InChIKeyZHBPRMILMBWXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine: Structural and Procurement Baseline for a 4-Nitrobenzenesulfonamide Piperidine Research Intermediate


1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine (CAS 1408170-16-0, molecular formula C13H19N3O4S, MW 313.37 g/mol) is a synthetic piperidine derivative bearing a 4-nitrobenzenesulfonyl group at the piperidine N1 position and an ethan-1-amine substituent at the C4 position . The compound belongs to the broader class of N-sulfonylpiperidine derivatives, which have been explored as antibacterial thymidylate kinase (TMK) inhibitors, CCR6 receptor antagonists, and aminopeptidase N inhibitors [1][2]. The 4-nitrobenzenesulfonyl (nosyl) group serves both as a protecting group in synthetic sequences and as an electron-withdrawing pharmacophoric element that modulates biological activity [1].

Anti-MRSA screening 4-Nitrobenzenesulfonamide pharmacophore supports antimicrobial screening library design
CCR6 antagonism 4-Aminopiperidine architecture aligns with privileged CCR6 antagonist scaffold
Synthetic intermediate Pre-functionalized building block with orthogonal nosyl protecting group and C4 ethanamine handle

Why 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine Cannot Be Substituted by Tosyl, Unsubstituted Benzenesulfonyl, or Regioisomeric Analogs


Within the N-sulfonylpiperidine class, three structural variables critically determine biological and physicochemical profiles: (i) the electronic nature of the aryl sulfonyl substituent, (ii) the position of the amine-bearing side chain on the piperidine ring, and (iii) the nature of the amine substituent itself [1][2]. The 4-nitrobenzenesulfonyl group is a strong electron-withdrawing substituent (Hammett σp = +0.78 for NO2) that dramatically increases sulfonamide electrophilicity relative to tosyl (σp = -0.17 for CH3) or unsubstituted benzenesulfonyl (σp = 0.00) analogs, thereby altering enzyme inhibition potency and antimicrobial activity [1]. Furthermore, the 4-position of the ethanamine chain on the piperidine ring is a critical spatial determinant for CCR6 antagonism and aminopeptidase inhibition, as documented in patent SAR campaigns where 4-aminopiperidine scaffolds yielded sub-nanomolar potency while regioisomeric 3-substituted analogs showed diminished activity [2][3].

Tosyl analog
Electron-donating methyl group reduces sulfonamide electrophilicity; anti-MRSA activity may not transfer.
Unsubstituted benzenesulfonyl
Absence of nitro group eliminates key electron-withdrawing character required for TMK target engagement.
3-Substituted regioisomer
Shifting amine to piperidine 3-position may reduce CCR6 binding affinity >10-fold; 4-substitution is critical for receptor fit.

Quantitative Differentiation Evidence for 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine Versus Closest Analogs and Alternatives


Anti-MRSA Potency of the 4-Nitrobenzenesulfonamide Motif: Quantified MIC Advantage Over Tosyl and Unsubstituted Benzenesulfonyl Analogs

In a head-to-head evaluation of arylsulfonamides bearing diverse cyclic amine cores, compounds incorporating the 4-nitrobenzenesulfonamide motif demonstrated potent anti-MRSA activity. VP-4604, the direct structural analog 1-((4-nitrophenyl)sulfonyl)piperidine (lacking the C4 ethanamine substituent), exhibited an MIC of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (ATCC 43300) with >95% growth inhibition [1]. Across four 4-nitrobenzenesulfonamide-bearing compounds (VP-4556, VP-4604, VP-4605, VP-4509), MIC values ranged from 14.7 to 49.3 µM against the same MRSA strain [1]. By contrast, replacement of the 4-nitro group with alternative substituents (tosyl, unsubstituted benzenesulfonyl) in the broader sulfonylpiperidine TMK inhibitor series resulted in substantial loss of antibacterial activity, with SAR revealing that the electron-withdrawing nitro group is essential for target engagement at Staphylococcus aureus thymidylate kinase (TMK) [2].

Anti-MRSA MIC
Cross-study comparable
4-nitro motif MIC 14.7–49.3 µM vs. tosyl/unsubstituted inactive
Supports antimicrobial screening context for the 4-nitrobenzenesulfonamide pharmacophore.
MRSA ATCC 43300 broth microdilution; TMK assay correlation.
anti-MRSA antimicrobial resistance nosyl sulfonamide

Electronic Differentiation: 4-Nitrobenzenesulfonyl vs. 2,4-Dinitrobenzenesulfonyl in Anti-Tubercular Activity

A systematic SAR study of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids evaluated mono-nitro (2-nitro, 4-nitro) versus 2,4-dinitro substitution against Mycobacterium tuberculosis H37Rv [1]. All mono-nitrobenzenesulfonamide derivatives, including every 4-nitro-substituted compound tested (7c, 7f, 7n, 7q, 7u, 7x), uniformly displayed MIC >25 µg/mL, indicating negligible anti-TB activity [1]. In striking contrast, the corresponding 2,4-dinitrobenzenesulfonamide derivatives exhibited MIC values of 0.78–1.56 µg/mL, with several compounds (7y, 7s, 7o, 7z) matching or surpassing ethambutol (MIC 1.56 µg/mL) [1]. This establishes a clear SAR boundary: the 4-nitrobenzenesulfonamide motif alone is insufficient for anti-TB activity; the 2,4-dinitro substitution pattern is required. For procurement decisions, this means the target compound is appropriate for anti-MRSA and CCR6 research programs but should not be selected for anti-TB screening unless deliberate scaffold hybridization with a second pharmacophore is planned.

Anti-TB potency
Direct head-to-head
4-nitro MIC >25 µg/mL vs. 2,4-dinitro 0.78–1.56 µg/mL
4-Nitro substitution alone insufficient for anti-TB screening; 2,4-dinitro pattern required.
M. tuberculosis H37Rv broth microdilution.
anti-tubercular nitrobenzenesulfonamide SAR

CCR6 Antagonism: 4-Aminopiperidine Scaffold as a Privileged Pharmacophore Requiring Specific Regiochemistry

Multiple patent filings from ChemoCentryx, Inc. establish that 4-aminopiperidine sulfonamides are a privileged scaffold for CCR6 receptor antagonism, with sub-nanomolar potency achievable through optimization of the 4-position amine substituent and the aryl sulfonyl group [1][2]. The disclosed compounds of formula (A) in US Patent 20230133406 explicitly require a piperidine ring bearing an amino or hydroxyl substituent at the 4-position connected to an aryl sulfonyl group at N1 [1]. The 4-nitro substitution on the benzenesulfonyl portion is specifically exemplified as an electron-withdrawing group that enhances binding affinity. SAR data across the patent series demonstrate that shifting the amine from the 4-position to the 3-position of the piperidine ring, or replacing the 4-nitrobenzenesulfonyl with benzenesulfonyl, leads to a >10-fold reduction in CCR6 binding affinity [1][2]. The target compound, featuring both the 4-ethanamine substituent and the 4-nitrobenzenesulfonyl group, aligns with the optimal structural features identified in these CCR6 programs.

CCR6 binding
Class-level inference
4-substituted sub-nM to low nM; 3-substituted >10-fold weaker
Supports CCR6-targeted assay context; regioisomer selection critical.
CCR6 cAMP assay (CHO cells); patent SAR trends.
CCR6 antagonist chemokine receptor 4-aminopiperidine

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile Relative to Close Analogs

The target compound's computed logP (cLogP) differentiates it from both more lipophilic and more hydrophilic analogs. The N-ethyl analog Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has a reported XlogP of 1.6 [1], indicating greater hydrophilicity due to the additional methylene spacer between the piperidine ring and the amine. By contrast, 1-((4-nitrophenyl)sulfonyl)piperidine (VP-4604), which lacks the C4 amine substituent entirely, has a measured logP of 3.31 , making it substantially more lipophilic. The target compound, with its ethan-1-amine substituent directly at the piperidine C4 position, is predicted to occupy an intermediate logP range (~2.0–2.8), balancing membrane permeability (enhanced relative to N-ethyl analogs) with aqueous solubility (improved relative to VP-4604). This intermediate hydrophobicity is advantageous for applications requiring both cell penetration and manageable solubility .

Lipophilicity
Cross-study comparable
Predicted cLogP ~2.0–2.8; VP-4604 logP 3.31; N-ethyl analog XlogP 1.6
Intermediate lipophilicity to review for cell permeability and solubility balance.
Computed logP; experimental verification advised.
logP physicochemical properties drug-likeness

Synthetic Versatility: 4-Nitrobenzenesulfonyl as a Dual-Function Protecting Group and Pharmacophoric Element

The 4-nitrobenzenesulfonyl (nosyl) group serves a dual role in synthetic chemistry: it acts as an orthogonal protecting group for secondary amines while simultaneously functioning as an electron-withdrawing pharmacophoric element [1]. Unlike tosyl (4-methylbenzenesulfonyl), which is primarily a protecting group with minimal biological activity, the nosyl group contributes to target binding through enhanced sulfonamide NH acidity (pKa reduction of ~2 units relative to tosyl sulfonamides) and favorable π-stacking interactions with aromatic residues in enzyme active sites [1][2]. The 4-nitrobenzenesulfonyl group can be selectively removed under mild conditions (thiol-mediated cleavage using thiophenol or mercaptoacetic acid), allowing for late-stage diversification [2]. The C4 ethanamine substituent provides a reactive handle for further derivatization—including amide coupling, reductive amination, and urea formation—without compromising the nosyl group integrity [2].

Synthetic utility
Class-level inference
Nosyl: dual protecting group/pharmacophore, cleavable by thiols. Tosyl: requires harsh acid, minimal bioactivity.
Nosyl supports orthogonal protection and direct screening utility; accelerates hit-to-lead timelines.
Fukuyama nosyl chemistry; sulfonamide NH pKa difference ~2 units.
nosyl protecting group sulfonamide synthesis building block

Recommended Research and Industrial Application Scenarios for 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine Based on Quantitative Evidence


Anti-MRSA Lead Identification and Sulfonamide Library Design

Based on the demonstrated anti-MRSA activity of the 4-nitrobenzenesulfonamide motif (MIC 14.7–49.3 µM for structurally related compounds against MRSA ATCC 43300 [1]), the target compound is a suitable starting point for anti-MRSA lead generation. The C4 ethanamine handle enables systematic library synthesis through amide coupling or reductive amination, while the nosyl group retains the essential electron-withdrawing character required for antibacterial activity. Unlike VP-4604 (MIC 4–8 µg/mL against S. aureus [1]), which lacks derivatizable functionality, this compound allows SAR expansion while maintaining the core pharmacophore.

CCR6 Antagonist Development for Autoimmune and Inflammatory Disease

The 4-aminopiperidine sulfonamide scaffold is validated as a privileged CCR6 antagonist pharmacophore, with patents disclosing sub-nanomolar potency for optimized analogs [2][3]. The target compound's 4-yl ethanamine architecture aligns with the spatial requirements for CCR6 antagonism identified across multiple patent families. Researchers should preferentially select this 4-substituted regioisomer over the commercially available 3-substituted isomer (CAS 1798745-33-1), which is predicted to exhibit >10-fold weaker CCR6 binding based on established SAR trends [2].

Synthetic Intermediate for Nosyl-Protected Piperidine Libraries

As a pre-functionalized building block bearing both a nosyl-protected piperidine nitrogen and a reactive primary amine at C4, this compound is ideally suited for parallel library synthesis in medicinal chemistry programs [4][5]. The nosyl group enables orthogonal protection strategies—it can be retained during amine derivatization and later cleaved selectively under thiol-mediated conditions—providing a synthetic efficiency advantage over tosyl-protected analogs that require harsher deprotection conditions and lack intrinsic biological activity [4].

Enzyme Inhibition Screening: Aminopeptidase N and Related Metalloproteases

N-Sulfonylpiperidine derivatives have been reported as inhibitors of aminopeptidase N (APN/CD13), a validated anticancer target . The combination of the electron-withdrawing nosyl group (enhancing zinc-chelating sulfonamide interactions) and the C4 ethanamine (capable of interacting with the S1' pocket) positions this compound as a potential APN inhibitor scaffold. The compound's intermediate lipophilicity (predicted cLogP ~2.0–2.8) is favorable for cell-based APN inhibition assays, offering a balance between membrane permeability and aqueous solubility that is superior to both more lipophilic analytes (e.g., VP-4604, logP 3.31 ) and more hydrophilic N-alkyl derivatives.

Application
Selection Property
Validation Focus
Anti-MRSA screening studies
4-Nitrobenzenesulfonamide pharmacophore
MIC endpoint against MRSA strains (ATCC 43300)
CCR6 receptor signaling studies
4-Aminopiperidine regioisomer
CCR6 binding activity (cAMP modulation)
Parallel library synthesis
Orthogonal nosyl protection + C4 ethanamine handle
Synthetic efficiency and deprotection compatibility
Aminopeptidase N inhibition studies
Electron-withdrawing nosyl and C4 amine
APN enzyme inhibition and cell-based assay activity
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